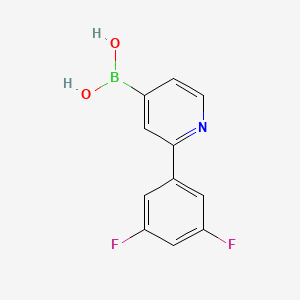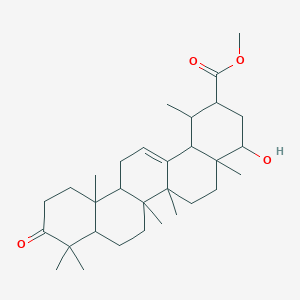
Methyl 4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Regelin is a pentacyclic triterpenoid with the molecular formula C₃₁H₄₈O₄. It was originally isolated from the roots of Tripterygium regelii, a plant known for its medicinal properties . Regelin is known for its antitumor activity and has been the subject of various scientific studies due to its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Regelin can be synthesized through several synthetic routes. One common method involves the oxidation of ursolic acid, a naturally occurring triterpenoid, followed by esterification to form the methyl ester . The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide or potassium permanganate, and the esterification is carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of regelin involves the extraction of the compound from the roots of Tripterygium regelii. The roots are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate regelin .
Análisis De Reacciones Químicas
Types of Reactions
Regelin undergoes various chemical reactions, including:
Oxidation: Regelin can be oxidized to form various oxidized derivatives.
Substitution: Regelin can undergo substitution reactions, particularly at the hydroxyl and ester functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base or acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of regelin.
Reduction: Reduced forms of regelin with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached.
Aplicaciones Científicas De Investigación
Regelin has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: Studied for its role in plant metabolism and as a plant metabolite.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Used in the development of pharmaceuticals and as a natural product in traditional medicine.
Mecanismo De Acción
Regelin exerts its effects through various molecular targets and pathways. It is known to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression . The compound interacts with specific proteins and enzymes involved in these pathways, leading to its antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
Ursolic Acid: A naturally occurring triterpenoid with similar structure and properties.
Oleanolic Acid: Another triterpenoid with comparable biological activities.
Betulinic Acid: Known for its antitumor and anti-inflammatory properties.
Uniqueness of Regelin
Regelin is unique due to its specific molecular structure, which includes a pentacyclic ring system and multiple functional groups. This structure contributes to its distinct biological activities and makes it a valuable compound for scientific research and therapeutic applications .
Propiedades
Fórmula molecular |
C31H48O4 |
|---|---|
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-18-19(26(34)35-8)17-24(33)29(5)15-16-30(6)20(25(18)29)9-10-22-28(4)13-12-23(32)27(2,3)21(28)11-14-31(22,30)7/h9,18-19,21-22,24-25,33H,10-17H2,1-8H3 |
Clave InChI |
YQPSLCRGQUNTRC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


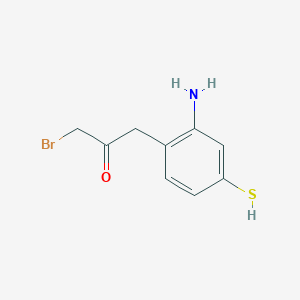
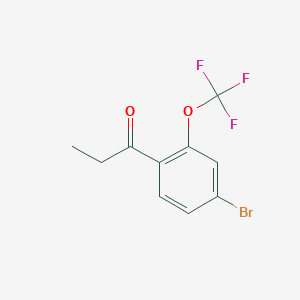
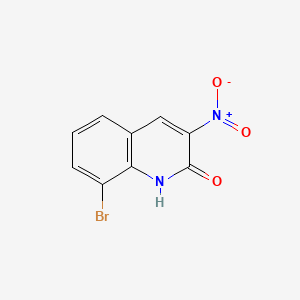

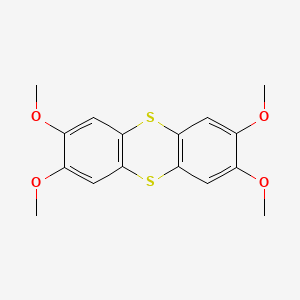

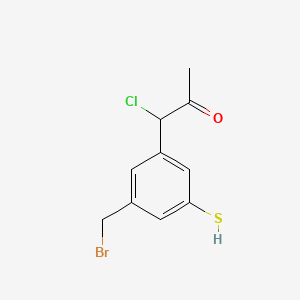
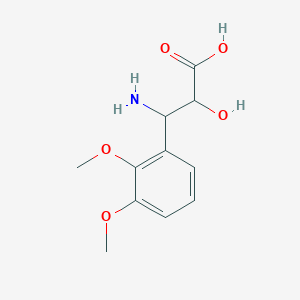
![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)
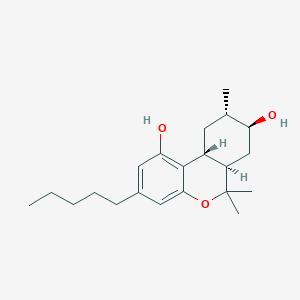
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)


